molecular formula C18H20BrCl2FN4O2 B13896350 Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate

Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate

Cat. No.: B13896350
M. Wt: 494.2 g/mol
InChI Key: QGEPLTBQJXKAKY-UHFFFAOYSA-N
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Description

(S)-7-Bromo-2,6-dichloro-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Bromo-2,6-dichloro-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline typically involves multiple steps, including halogenation, fluorination, and piperazine ring formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis in batch reactors. The process is optimized for cost-effectiveness, scalability, and environmental safety. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Bromo-2,6-dichloro-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce new functional groups into the quinazoline ring.

Scientific Research Applications

(S)-7-Bromo-2,6-dichloro-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases like cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-7-Bromo-2,6-dichloro-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,6-dichloro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline: Lacks the fluorine atom at the 8-position.

    2,6-Dichloro-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline: Lacks the bromine atom at the 7-position.

    7-Bromo-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline: Lacks the chlorine atoms at the 2 and 6 positions.

Uniqueness

(S)-7-Bromo-2,6-dichloro-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline is unique due to its specific combination of halogen atoms and the Boc-protected piperazine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H20BrCl2FN4O2

Molecular Weight

494.2 g/mol

IUPAC Name

tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C18H20BrCl2FN4O2/c1-9-8-25(17(27)28-18(2,3)4)5-6-26(9)15-10-7-11(20)12(19)13(22)14(10)23-16(21)24-15/h7,9H,5-6,8H2,1-4H3

InChI Key

QGEPLTBQJXKAKY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)Br)F)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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